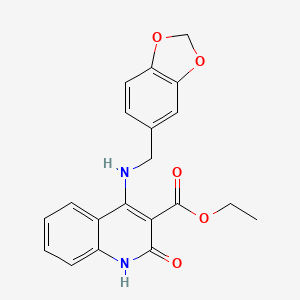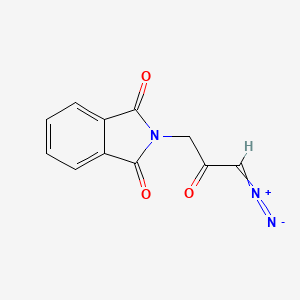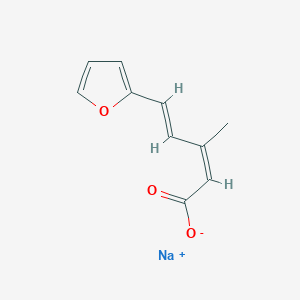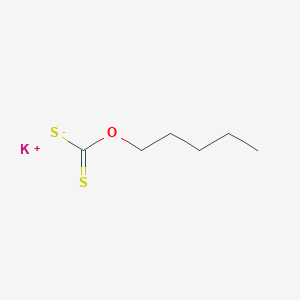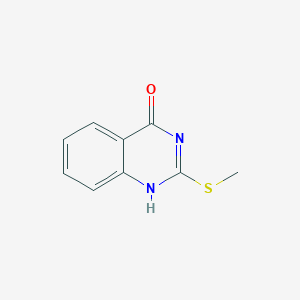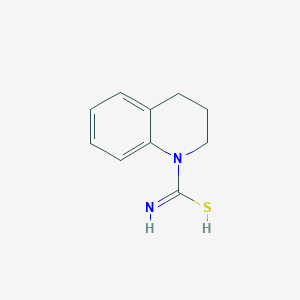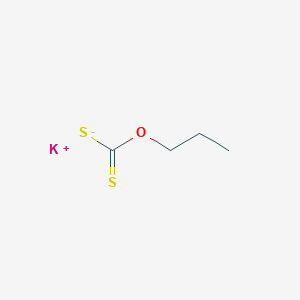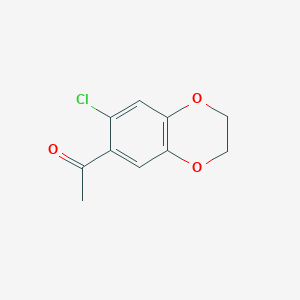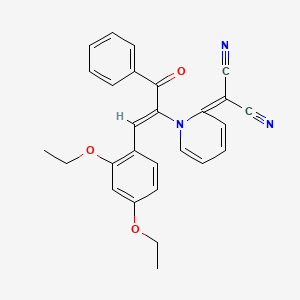![molecular formula C6H6N4O B7783173 1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7783173.png)
1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one involves several synthetic routes, each with specific reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, including this compound. The inclusion complexes are typically prepared using methods such as co-precipitation, kneading, and freeze-drying .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes the optimization of reaction conditions to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions or halides. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to structurally diverse products .
Aplicaciones Científicas De Investigación
1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a standard in analytical chemistry. Its unique chemical properties make it suitable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is employed in the study of enzyme kinetics and protein-ligand interactions. It serves as a model compound for investigating the binding affinities and specificities of various biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound in drug discovery and development, particularly for its activity against specific molecular targets involved in disease pathways .
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one include other cyclodextrin inclusion complexes and small molecules with comparable chemical structures. Examples of similar compounds are CID 2632, CID 6540461, CID 5362065, and CID 5479530 .
Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. The compound’s ability to form stable inclusion complexes with cyclodextrins enhances its solubility, stability, and bioavailability, making it a valuable tool in various scientific and industrial applications .
Propiedades
IUPAC Name |
1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFSZKZHCNWJIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=N1)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
